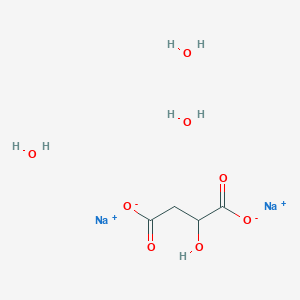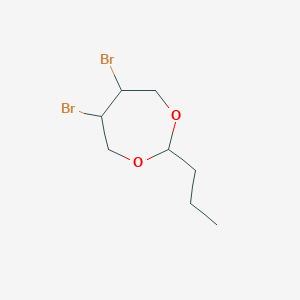
5,6-Dibromo-2-propyl-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromo-2-propyl-1,3-dioxepane is an organic compound characterized by a dioxepane ring structure with bromine atoms at the 5th and 6th positions and a propyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2-propyl-1,3-dioxepane typically involves the bromination of a precursor dioxepane compound. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dibromo-2-propyl-1,3-dioxepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The dioxepane ring can be opened under acidic or basic conditions to yield linear compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxepane derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5,6-Dibromo-2-propyl-1,3-dioxepane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 5,6-Dibromo-2-propyl-1,3-dioxepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the dioxepane ring structure play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dibromo-2-methyl-1,3-dioxepane
- 5,6-Dibromo-2-ethyl-1,3-dioxepane
- 5,6-Dibromo-2-butyl-1,3-dioxepane
Uniqueness
5,6-Dibromo-2-propyl-1,3-dioxepane is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its chemical reactivity and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
64677-93-6 |
|---|---|
Molekularformel |
C8H14Br2O2 |
Molekulargewicht |
302.00 g/mol |
IUPAC-Name |
5,6-dibromo-2-propyl-1,3-dioxepane |
InChI |
InChI=1S/C8H14Br2O2/c1-2-3-8-11-4-6(9)7(10)5-12-8/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
UDDOSCBSRVVVEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OCC(C(CO1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)


![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

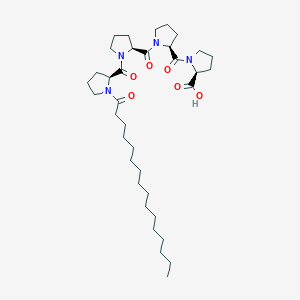
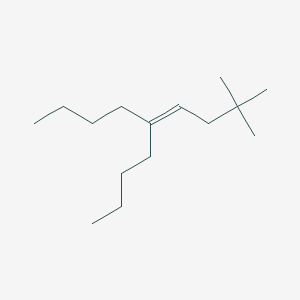
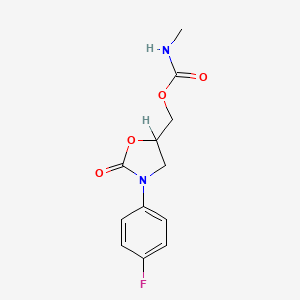
![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)

